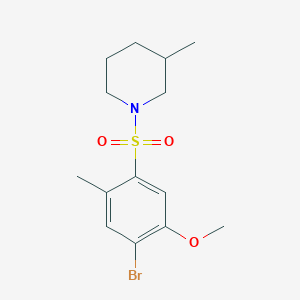

1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methylpiperidine

Description

1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methylpiperidine is a sulfonamide derivative featuring a 3-methylpiperidine moiety linked via a sulfonyl group to a substituted aromatic ring. The phenyl group is functionalized with bromine at position 4, methoxy at position 5, and methyl at position 2.

Properties

IUPAC Name |

1-(4-bromo-5-methoxy-2-methylphenyl)sulfonyl-3-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3S/c1-10-5-4-6-16(9-10)20(17,18)14-8-13(19-3)12(15)7-11(14)2/h7-8,10H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCPCLZPLRUGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2C)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methylpiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and data tables.

Chemical Structure

The chemical structure of this compound consists of a piperidine ring substituted with a sulfonyl group and a brominated aromatic moiety. This unique structure is conducive to various biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of compounds related to the piperidine class. For instance, derivatives of 1-((4-bromophenyl)sulfonyl)-3-methylpiperidine have shown promising results against various bacterial strains, including multidrug-resistant organisms. The Minimum Inhibitory Concentration (MIC) values indicate the potency of these compounds.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity |

|---|---|---|---|

| 1a | 50 | 100 | Moderate |

| 1b | 25 | 50 | Good |

| 1c | 12.5 | 25 | Strong |

| 1d | 6.25 | 12.5 | Very Strong |

The above table summarizes the antimicrobial activity observed in a study where derivatives were tested against resistant Salmonella typhi strains, demonstrating that modifications in the sulfonamide moiety can enhance antibacterial properties .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that piperidine derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

A study highlighted the effectiveness of certain piperidine derivatives in inhibiting tumor growth in vitro, with IC50 values indicating significant cytotoxicity:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2a | 10 | HeLa (Cervical) |

| 2b | 15 | MCF-7 (Breast) |

| 2c | 8 | A549 (Lung) |

These findings suggest that structural modifications can lead to enhanced anticancer activity, making these compounds potential candidates for further development .

Enzyme Inhibition

Enzyme inhibition studies have shown that derivatives of this compound can act as effective inhibitors of acetylcholinesterase (AChE) and urease. Such activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary infections.

The following table summarizes enzyme inhibition data:

| Compound | AChE Inhibition (%) | Urease Inhibition (%) |

|---|---|---|

| 3a | 70 | 65 |

| 3b | 80 | 75 |

| 3c | 60 | 70 |

These results indicate that the compound's ability to inhibit these enzymes may be linked to its sulfonamide functionality .

Case Studies

Case Study: Antimicrobial Efficacy Against XDR S. Typhi

In a recent study evaluating the antimicrobial properties of synthesized piperidine derivatives, it was found that compound 1d exhibited a notable MIC of 6.25 mg/mL against extended-spectrum resistant S. Typhi, suggesting its potential as an effective treatment option for resistant infections .

Case Study: Anticancer Activity

Research involving various cancer cell lines demonstrated that compound 2a significantly inhibited proliferation in HeLa cells with an IC50 value of 10 µM , indicating a strong potential for further development in cancer therapeutics .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a piperidine ring linked to a sulfonyl group and a substituted phenyl ring. Its molecular formula is with a molecular weight of approximately 323.24 g/mol. The presence of the bromo and methoxy substituents on the phenyl ring enhances its biological activity by influencing its interactions with various biological targets.

Medicinal Chemistry

1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methylpiperidine has been explored for its potential therapeutic applications in treating various diseases:

- Oncology : The compound exhibits properties that may inhibit tumor growth, making it a candidate for cancer treatment. It has been studied as part of a class of biaryl compounds that target specific cancer pathways, particularly in solid tumors .

- Neurology : Research indicates that this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety. Its ability to modulate serotonin and dopamine pathways could be beneficial in developing novel antidepressants .

Pharmacological Studies

The compound has shown promise in pharmacological studies due to its unique mechanism of action:

- Receptor Modulation : It has been identified as a modulator of various receptors, including dopamine receptors. This modulation can lead to therapeutic effects while minimizing side effects commonly associated with broader-spectrum dopaminergic agents .

- Neuroprotective Effects : In vitro studies have demonstrated that similar compounds exhibit neuroprotective properties against neurotoxic agents, which could be relevant for conditions like Parkinson's disease .

Case Study 1: Dopamine Receptor Agonism

A study highlighted that this compound acts selectively on D3 dopamine receptors with an EC50 value around 710 nM. This selectivity is crucial for developing treatments that mitigate impulse control disorders often seen with traditional dopaminergic therapies .

Case Study 2: Impact on Mood Disorders

Research has indicated that compounds affecting serotonin pathways can alleviate symptoms of mood disorders. The unique structure of this compound suggests it may have similar effects, warranting further investigation into its potential as an antidepressant .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

*Estimated based on substituent contributions.

Impact of Substituent Position and Type

Aromatic Ring Modifications

- Bromine Position: The 4-bromo substitution in the target compound contrasts with 3-bromo in . Halogen bonds between bromine and protein residues may enhance affinity in specific orientations. Methoxy Group:

- The 5-methoxy group in the target compound vs. 4-methoxy in alters electron-donating effects. Methoxy at position 5 may create a steric hindrance distinct from position 4, influencing interactions with hydrophobic pockets in enzymes or receptors.

Piperidine Substitution

- 3-Methyl vs. 4-Methyl :

Functional Group Variations

- Sulfonamide vs. Carboxylate Esters :

- The ethyl carboxylate in introduces polarity and hydrogen-bonding capacity, contrasting with the sulfonamide group in the target compound. This difference may impact solubility and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.